molecular formula C14H20O8 B021142 3,4-Dimethoxyphenyl beta-D-glucoside CAS No. 84812-00-0

3,4-Dimethoxyphenyl beta-D-glucoside

Cat. No. B021142
CAS RN: 84812-00-0
M. Wt: 316.3 g/mol
InChI Key: ZDLZDPFUIWTENT-RKQHYHRCSA-N
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Description

3,4-Dimethoxyphenyl beta-D-glucoside is a natural product found in Picea abies . It has a molecular formula of C14H20O8 and a molecular weight of 316.30 g/mol . The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .


Synthesis Analysis

The synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside has been achieved through the glucosylation of 3,4-Dimethoxyphenol (3,4-DMP) in suspension-cultured cells of Coffea arabica . The maximum efficiency of glucosylation was attained, more than 40%, within 96 h after the addition of 1 mM 3,4-DMP when cultured in a modified Murashige and Skoog’s medium with 5 μM 2,4-dichlorophenoxyacetic acid and 0.5 μM kinetin .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxyphenyl beta-D-glucoside can be represented by the following SMILES notation: COC1=C(C=C(C=C1)O[C@H]2C@@HCO)O)O)O)OC . This notation represents the connectivity of atoms in the molecule, with the @ symbols indicating the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenyl beta-D-glucoside has a molecular weight of 316.30 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 316.11581759 g/mol . The topological polar surface area of the compound is 118 Ų .

Scientific Research Applications

Synthesis and Biological Evaluation

3,4-Dimethoxyphenyl beta-D-glucoside and its analogues have been synthesized and evaluated for their biological activities. For instance, Hu et al. (2005) synthesized a natural ester, 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, and its analogues, and found some of these esters to exhibit moderate inhibitory effects on human tumor cell lines (Hu et al., 2005).

Glycoside Isolation and Structural Elucidation

Research has focused on isolating new phenolic glycosides, including variants of 3,4-dimethoxyphenyl beta-D-glucoside, from natural sources. Ferrari and Monache (2004) isolated a new phenolic glycoside from Sorocea ilicifolia stem bark, contributing to the understanding of natural glycosides' chemical diversity (Ferrari & Monache, 2004).

Self-Assembly and Material Science Applications

In material science, 3,4-Dimethoxyphenyl beta-D-glucoside derivatives have been used to study self-assembly properties. Cui et al. (2008) synthesized 4-(4'-Butoxyphenyl)phenyl-beta-O-D-glucoside, a low-molecular-mass gelator, and observed its ability to form self-assembled fibrillar networks in various solvents (Cui et al., 2008).

Role in Oligosaccharide Synthesis

The compound has also been utilized in the field of carbohydrate chemistry. Tanaka et al. (2008) used a novel activated glycosidic compound, 4,6-dimethoxy-1,3,5-triazin-2-yl beta-lactoside, in the enzymatic glycosylation, demonstrating the potential of similar compounds in oligosaccharide synthesis (Tanaka et al., 2008).

Glycoside Hydrolysis Studies

Understanding the hydrolysis of glycosides is crucial in various biochemical processes. Namchuk et al. (2000) synthesized a series of glycosides, including those related to 3,4-Dimethoxyphenyl beta-D-glucoside, to study the mechanism of spontaneous β-glycoside hydrolysis (Namchuk et al., 2000).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLZDPFUIWTENT-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenyl beta-D-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 2
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 3
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 4
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 5
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 6
3,4-Dimethoxyphenyl beta-D-glucoside

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